N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a dimethylpropyl group, and a fluoro-dimethoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyano Group: Introduction of the cyano group can be achieved through nucleophilic substitution reactions using cyanide salts.
Dimethylpropyl Group Attachment: The dimethylpropyl group can be introduced via alkylation reactions.
Fluoro-dimethoxyphenyl Group Attachment: This step may involve electrophilic aromatic substitution reactions to introduce the fluoro and methoxy groups onto the phenyl ring.
Amide Formation: The final step involves the formation of the amide bond through condensation reactions between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluoro group on the phenyl ring can be a site for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it has therapeutic properties, it might interact with specific molecular targets such as receptors or ion channels, modulating their activity and leading to a physiological response.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-chloro-4,5-dimethoxyphenyl)amino]acetamide: Similar structure but with a chloro group instead of a fluoro group.
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]propionamide: Similar structure but with a propionamide backbone instead of an acetamide.
Uniqueness
The presence of the fluoro group in N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]acetamide may confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its chloro or propionamide analogs.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-fluoro-4,5-dimethoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-10(2)16(3,9-18)20-15(21)8-19-12-7-14(23-5)13(22-4)6-11(12)17/h6-7,10,19H,8H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTMEIRUWYYEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC(=C(C=C1F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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